molecular formula C17H30N6O2S B5530044 (1R*,5R*)-N,N-dimethyl-6-{[2-(propylamino)pyrimidin-5-yl]methyl}-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

(1R*,5R*)-N,N-dimethyl-6-{[2-(propylamino)pyrimidin-5-yl]methyl}-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

Cat. No. B5530044
M. Wt: 382.5 g/mol
InChI Key: LPROOCVAQWXSOV-GDBMZVCRSA-N
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Description

Synthesis Analysis

  • Synthesis Approaches : The synthesis of related compounds involves complex chemical reactions. For example, Fernández et al. (1992) discuss the synthesis of similar diazabicyclo compounds, emphasizing the role of nmr spectroscopy and X-ray diffraction in studying these compounds (Fernández et al., 1992).

Molecular Structure Analysis

  • Structural Characteristics : The molecular structure of related compounds, as determined by techniques like X-ray diffraction, shows specific conformational features. For instance, Arman et al. (2013) describe the sulfonamide molecule's structure and its interactions within a crystal (Arman et al., 2013).

Chemical Reactions and Properties

  • Chemical Reactivity : The reactivity of related sulfonamides has been explored, revealing insights into their interactions with other chemical entities. Azab et al. (2013) demonstrate the antibacterial potential of novel heterocyclic compounds containing a sulfonamido moiety (Azab et al., 2013).

properties

IUPAC Name

(1R,5R)-N,N-dimethyl-6-[[2-(propylamino)pyrimidin-5-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N6O2S/c1-4-7-18-17-19-8-15(9-20-17)11-22-10-14-5-6-16(22)13-23(12-14)26(24,25)21(2)3/h8-9,14,16H,4-7,10-13H2,1-3H3,(H,18,19,20)/t14-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPROOCVAQWXSOV-GDBMZVCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC=C(C=N1)CN2CC3CCC2CN(C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC1=NC=C(C=N1)CN2C[C@H]3CC[C@@H]2CN(C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5R)-N,N-dimethyl-6-[[2-(propylamino)pyrimidin-5-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

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